molecular formula C12H9N5O3S B3604685 N-1,3-benzothiazol-2-yl-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-1,3-benzothiazol-2-yl-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No.: B3604685
M. Wt: 303.30 g/mol
InChI Key: XIKVKXKBGDMTMV-UHFFFAOYSA-N
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Description

Benzothiazol derivatives, such as hydrazonylsulfones, have been studied for their potential in optical materials and biological applications . They have been structurally studied, with a focus on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

In the most stable motif of the supramolecular arrangement, the molecules of the asymmetric unit are connected by classical N–H (hydrazinyl)···N (thiazoyl) hydrogen bonds and several face-to-face, offset π···π interactions .


Chemical Reactions Analysis

Blue shifts were observed in the π–π* transition which could be as a result of removal of lone pair of electron on the electronegative atoms of the ligand upon coordination .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary based on the substituents at different positions .

Mechanism of Action

While specific information on the mechanism of action of “N-1,3-benzothiazol-2-yl-2-(4-nitro-1H-pyrazol-1-yl)acetamide” is not available, benzothiazole derivatives have shown inhibitory concentrations against M. tuberculosis .

Future Directions

The future directions of research on benzothiazole derivatives could include further exploration of their biological potential, as well as the development of new synthetic pathways .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3S/c18-11(7-16-6-8(5-13-16)17(19)20)15-12-14-9-3-1-2-4-10(9)21-12/h1-6H,7H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKVKXKBGDMTMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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